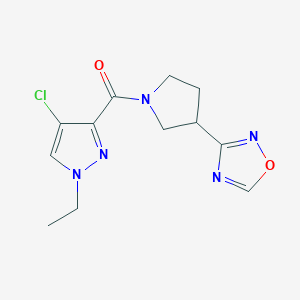

![molecular formula C8H9NOS B2874289 1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one CAS No. 2241139-54-6](/img/structure/B2874289.png)

1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one” is a chemical compound that falls under the category of pyrrole-containing analogs . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

The synthesis of pyrrole-containing compounds often involves the Paal–Knorr reaction . For instance, 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile was synthesized by the condensation of 3-aminobenzonitrile with 2,5-hexanedione .Applications De Recherche Scientifique

Cycloaddition Reactions

Research by Sutcliffe et al. (2000) demonstrates the utility of pyrrolo[1,2-c]thiazoles, closely related to 1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one, in cycloaddition reactions. These compounds act as ylides in reactions with electron-deficient alkenes and alkynes, showcasing their versatility in synthetic chemistry applications (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).

Molecular Structure and Spectroscopic Characterization

A study by Srikanth et al. (2020) on pyrrole analogues highlights the importance of understanding the molecular structure and spectroscopic characteristics of these compounds. The research provides insights into the stability, electronic spectrum, and bioactivity predictions of pyrrole derivatives, which could have implications for their use in medicinal chemistry (Srikanth, Veeraiah, Pooventhiran, Thomas, Solomon, Soma Raju, & Latha, 2020).

Synthesis and Chemical Reactivity

Gaywood and Mcnab (2009) explored the synthesis and chemical properties of 4,5-dihydrothieno[3,2-b]pyrrol-6-one, which is structurally similar to the compound . Their work demonstrates the compound's potential as a heteroindoxyl, with various reactivity profiles depending on the conditions, indicating its utility in organic synthesis (Gaywood & Mcnab, 2009).

Anion Binding Agents

Sato, Miyaji, and Sessler (2000) discuss the synthesis of calix[4]pyrrole dimers as potential hosts for anionic guests, leveraging the unique structural features of pyrrole derivatives for the creation of cooperative binding agents. This research suggests applications in molecular recognition and sensor development (Sato, Miyaji, & Sessler, 2000).

Luminescent Polymers

Zhang and Tieke (2008) describe the synthesis of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which exhibits strong fluorescence. Such materials have potential applications in optoelectronics and sensing technologies, indicating the broad utility of pyrrole derivatives in materials science (Zhang & Tieke, 2008).

Safety and Hazards

Mécanisme D'action

Mode of Action

The exact mode of action of 1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one is not fully understood. It is believed to interact with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are yet to be elucidated .

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined. It is likely that the compound affects multiple pathways, leading to downstream effects on cellular functions. More research is needed to fully understand these effects .

Result of Action

It is believed to have an impact on cellular processes, but the specifics of these effects are yet to be determined .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets . .

Propriétés

IUPAC Name |

1,3-dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-4-6-3-9-8(10)7(6)5(2)11-4/h3H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWOYTUKSMTRCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CNC(=O)C2=C(S1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

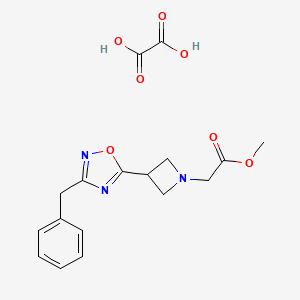

![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2874206.png)

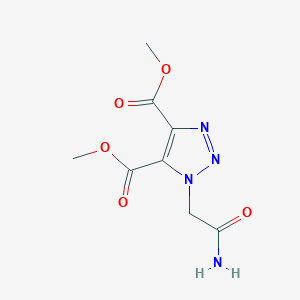

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874213.png)

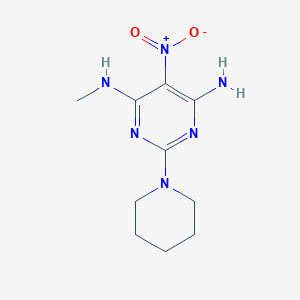

![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2874214.png)

![Ethyl 2-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2874215.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2874216.png)

![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2874225.png)

![1,3-dimethyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2874226.png)

![5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2874229.png)